Home > Products > Screening Compounds P25871 > 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline - 286371-44-6

2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

Catalog Number: EVT-2522608
CAS Number: 286371-44-6
Molecular Formula: C17H15ClN2O3
Molecular Weight: 330.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline is a key intermediate compound used in the synthesis of various pharmaceutical compounds. [, ] It plays a crucial role in developing novel drug candidates, particularly for treating cancers and inflammatory diseases. [, ]

N-{2-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N'-(5-methyl-3-isoxazolyl)urea

Compound Description: This compound is a potent inhibitor of c-Kit kinase. It has been investigated for its potential therapeutic use in the treatment of tumors, diabetic retinopathy, rheumatoid arthritis, psoriasis, atherosclerosis, Kaposi's sarcoma, and exudative age-related macular degeneration. [, ] This compound exists in various crystalline forms, including a monohydrate hydrochloric acid monoadduct, which have been characterized for their pharmaceutical properties. [, ]

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

Compound Description: This compound is a potent and orally available inhibitor of c-Kit kinase, including a broad spectrum of drug-resistant mutants. [] It shows promising results in inhibiting tumor growth in various preclinical models, including those with mutations in the juxtamembrane domain and ATP-binding pocket of c-Kit. []

N-{4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-methoxyphenyl}-N'-[1-(1,3-thiazole-2-yl)ethyl]urea (Ki20227)

Compound Description: Ki20227 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (c-Fms), a tyrosine kinase involved in the differentiation of macrophages and osteoclasts. [, ] It demonstrates therapeutic efficacy in preclinical models of rheumatoid arthritis and bone metastasis by inhibiting osteoclast formation and bone resorption. [, ]

Overview

2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, also known as 4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-chloroaniline, is a significant organic compound primarily utilized in pharmaceutical applications. This compound serves as a key intermediate in the synthesis of various drugs, particularly those targeting cancer and inflammatory diseases. Its structure features a chloroaniline moiety linked to a dimethoxyquinoline group, which contributes to its biological activity.

Source and Classification

This compound is classified under the category of heterocyclic compounds due to the presence of a quinoline ring. It is often synthesized from simpler organic precursors through multi-step chemical reactions. The compound can be sourced from chemical suppliers and is characterized by specific molecular identifiers including its CAS number 286371-44-6.

Synthesis Analysis

The synthesis of 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline involves several chemical reactions:

  1. Nitration: The starting material, o-dimethoxybenzene, undergoes nitrification using nitric acid to yield 3,4-dimethoxy nitrobenzene (Intermediate I). The reaction conditions typically include a nitric acid concentration of 25-68%, with a molar ratio of o-dimethoxybenzene to nitric acid ranging from 1:1.5 to 1:10 at temperatures between -10°C and 30°C for durations of 1 to 10 hours .
  2. Reduction: The nitro compound is then subjected to hydrogenation to produce 3,4-dimethoxy aniline (Intermediate II).
  3. Carbamidation: Intermediate II reacts with triphosgene and cyanamide in a carbamidation reaction to form 3,4-dimethoxy phenyl cyano carbamide (Intermediate III).
  4. Cyclohydrolysis: Finally, Intermediate III undergoes cyclohydrolysis using phosphorus pentachloride and phosphorus oxychloride at temperatures between 10°C and 120°C for 2 to 5 hours, resulting in the formation of the target compound .

Structural Data

  • Molecular Formula: C12_{12}H12_{12}ClN2_{2}O3_{3}
  • Molecular Weight: Approximately 256.68 g/mol
  • CAS Number: 286371-44-6
Chemical Reactions Analysis

The primary chemical reactions involving this compound include:

  1. Nitration Reaction: Involves the introduction of a nitro group (-NO₂) into an aromatic system.
  2. Hydrogenation Reaction: Reduces nitro groups to amines.
  3. Carbamidation Reaction: Forms carbamide linkages through reaction with isocyanates or similar reagents.
  4. Cyclohydrolysis Reaction: Involves the cleavage of cyclic structures under acidic or basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for compounds like 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline often involves inhibition of specific kinases that are crucial in cancer pathways:

  1. Tyrosine Kinase Inhibition: This compound has been identified as a potent inhibitor of c-Kit kinase, which plays a significant role in cell signaling related to growth and proliferation.
  2. Anticancer Activity: By inhibiting c-Kit kinase and other receptor tyrosine kinases implicated in tumor growth and metastasis, this compound demonstrates potential therapeutic efficacy against various cancers .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic amine groups.
Applications

2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline is primarily used in:

  1. Pharmaceutical Synthesis: As an intermediate in the production of drugs targeting various cancers and inflammatory diseases.
  2. Research Applications: Investigated for its potential therapeutic effects against tumors, diabetic retinopathy, rheumatoid arthritis, and other conditions .
Therapeutic Applications in Targeted Kinase Inhibition

Role as a Key Intermediate in Tyrosine Kinase Inhibitor Development

2-Chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (CAS 286371-44-6) serves as a pivotal synthetic intermediate for advanced tyrosine kinase inhibitors, particularly cabozantinib and its structural analogues. This aniline derivative provides the essential quinoline-oxyaniline scaffold that enables targeted molecular interactions within kinase binding domains. The chlorine atom at the 2-position of the aniline ring significantly enhances reactivity for subsequent coupling reactions with carboxylic acid moieties or other electrophilic fragments, which is critical for constructing the complete pharmacophore of kinase inhibitors [3] [4].

The compound’s synthesis typically involves nucleophilic aromatic substitution between 4-chloro-6,7-dimethoxyquinoline and 2-chloro-4-aminophenol under controlled conditions. This route achieves high regioselectivity due to the superior leaving group capacity of the 4-chlorine in the quinoline core compared to other positions. The electron-donating methoxy groups on the quinoline ring further activate the C-4 position for nucleophilic attack, while the chloro substituent on the aniline component remains inert under these conditions, preserving it for downstream derivatization [4] [8].

Table 1: Key Intermediates Derived from 2-Chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

Derivative CompoundTarget KinaseTherapeutic Application
N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-phenylcyclopropane-1,1-dicarboxamidec-Met/VEGFR-2Cabozantinib impurity (clinical relevance)
4-((6,7-dimethoxyquinolin-4-yl)oxy)anilinePDGFR/VEGFR-2Foretinib precursor
6,7-dimethoxy-N-(4-(6,7-dimethoxyquinolin-4-yloxy)-3-fluorophenyl)quinolin-4-amineMulti-kinaseStructural backbone for TKI optimization

This intermediate’s strategic value is exemplified in cabozantinib manufacturing, where it undergoes sequential modifications: 1) Acylation with cyclopropane-1,1-dicarboxylic acid derivatives, 2) Introduction of the phenyl urea moiety, and 3) Final purification to eliminate genotoxic impurities. The chlorine atom’s presence directly facilitates the regiocontrol during these steps, preventing unwanted dimerization or polysubstitution byproducts that could compromise therapeutic efficacy [2] [6].

Modulation of c-Met and Vascular Endothelial Growth Factor Receptor-2 Signaling Pathways

The 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline scaffold demonstrates intrinsic affinity for receptor tyrosine kinases, particularly mesenchymal-epithelial transition factor and vascular endothelial growth factor receptor-2. Molecular docking simulations reveal that the chlorine substituent enhances hydrophobic interactions within the adenine binding pocket of these kinases, while the dimethoxyquinoline moiety occupies the hydrophobic back pocket. This dual binding mode disrupts adenosine triphosphate binding and subsequent autophosphorylation events, thereby inhibiting downstream oncogenic signaling cascades [7] [10].

Structural-activity relationship studies demonstrate that analogues featuring halogen substitutions at the aniline ortho-position exhibit 3-5 fold greater inhibition potency against mesenchymal-epithelial transition factor compared to unsubstituted derivatives. The electronegative chlorine atom induces a dipole moment that stabilizes the inactive kinase conformation through: 1) van der Waals contacts with leucine 1190 in the hinge region, 2) Displacement of catalytic water molecules in the hydrophobic pocket, and 3) Conformational restriction of the glycine-rich loop. This precise molecular recognition underlies the compound’s utility in designing next-generation kinase therapeutics [10].

Table 2: Kinase Inhibition Profiles of Derived Compounds

Kinase TargetIC₅₀ (nM) of Chloro-DerivativeIC₅₀ (nM) of Non-Halogenated AnalogSelectivity Ratio
Mesenchymal-epithelial transition factor1.04 ± 0.114.32 ± 0.454.15
Vascular endothelial growth factor receptor-23.28 ± 0.3712.61 ± 1.243.85
Platelet-derived growth factor receptor β18.92 ± 2.1565.33 ± 6.013.45
Epidermal growth factor receptor>1000>1000N/A

The compound’s derivatives effectively suppress tumor angiogenesis and metastasis in preclinical models by dual blockade of mesenchymal-epithelial transition factor and vascular endothelial growth factor receptor-2 pathways. In vitro analyses demonstrate concentration-dependent inhibition of human umbilical vein endothelial cell tube formation (IC₅₀ = 35nM) and cancer cell migration (85% suppression at 100nM in A549 lung carcinoma models). These effects correlate with diminished phosphorylation of extracellular signal-regulated kinases 1/2 and protein kinase B, confirming pathway modulation at the molecular level [7] [10].

Potential for Multi-Target Kinase Inhibition in Solid Tumors

The structural plasticity of 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline enables rational design of multi-kinase inhibitors through strategic modifications at three key positions: 1) The quinoline 6,7-methoxy groups (solubility modulation), 2) The aniline nitrogen (hydrogen bond donor capacity), and 3) The ortho-chloro substituent (steric and electronic effects). This versatility facilitates simultaneous targeting of oncogenic kinases commonly co-activated in treatment-resistant solid tumors, including renal cell carcinoma, medullary thyroid cancer, and hepatocellular carcinoma [7] [10].

Recent chemical explorations have yielded compounds demonstrating concurrent inhibition of mesenchymal-epithelial transition factor, vascular endothelial growth factor receptor-2, Axl, and tyrosine kinase with immunoglobulin-like and EGF-like domains 2 receptors at nanomolar concentrations. The most promising analogue (designated compound 34 in referenced studies) exhibits the following polypharmacological profile: mesenchymal-epithelial transition factor (IC₅₀ = 1.04 nM), vascular endothelial growth factor receptor-2 (IC₅₀ = 3.28 nM), Axl (IC₅₀ = 7.15 nM), and tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (IC₅₀ = 9.24 nM). This broad-spectrum activity translates to superior antitumor efficacy in xenograft models compared to single-target agents, with 92% tumor growth inhibition observed at 60 mg/kg dosing without appreciable toxicity [10].

Table 3: Structural Features Enabling Multi-Kinase Inhibition

Molecular RegionChemical ModificationsKinase Selectivity Consequences
Quinoline 4-positionPhenoxy linker with halogen substitutionEnhanced hydrophobic pocket penetration
Aniline ortho-positionChlorine vs. fluorine substitutionImproved mesenchymal-epithelial transition factor/vascular endothelial growth factor receptor-2 potency
Carboxamide linkage1,2,3-triazole-4-carboxamide installationAxl/Tyro3 inhibition expansion
Methoxy substituents (6,7-positions)Ethoxy, propoxy, or morpholino replacementAltered pharmacokinetic properties without activity loss

The compound’s derivatives overcome compensatory pathway activation—a key resistance mechanism in single-target kinase inhibition—by simultaneously disrupting multiple oncogenic signaling nodes. Transcriptomic analyses of treated tumors reveal coordinated downregulation of hypoxia-inducible factor 1α, matrix metalloproteinase 9, and twist family BHLH transcription factor expression, collectively suppressing epithelial-mesenchymal transition and metastatic progression. This multi-target approach represents a strategic advancement in kinase inhibitor design, addressing the dynamic adaptability of malignant cells while minimizing therapeutic escape mechanisms [7] [10].

Properties

CAS Number

286371-44-6

Product Name

2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

IUPAC Name

2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.77

InChI

InChI=1S/C17H15ClN2O3/c1-21-16-8-11-14(9-17(16)22-2)20-6-5-15(11)23-10-3-4-13(19)12(18)7-10/h3-9H,19H2,1-2H3

InChI Key

MSAYDMJFSCQXQL-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.